molecular formula C18H16ClN3O4 B4884456 N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B4884456
M. Wt: 373.8 g/mol
InChI Key: KWBGNDSGTOXGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as CPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has also been shown to modulate the activity of ion channels and receptors in the nervous system, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have various biochemical and physiological effects in animal models. In particular, N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to reduce inflammation and pain in models of acute and chronic inflammation. N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has also been shown to have anticonvulsant effects in models of epilepsy. In addition, N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to inhibit the growth of cancer cells in vitro, although its effects on cancer growth in vivo are not yet known.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of using N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is its limited solubility in water, which may require the use of organic solvents in experiments. In addition, the mechanism of action of N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide. One direction is to further investigate its potential use as an anticancer agent, particularly in vivo. Another direction is to investigate its potential use in the treatment of neurological disorders such as epilepsy and chronic pain. In addition, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide, which could lead to the development of more potent and selective analogs. Finally, N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide could be further investigated for its potential use in materials science, particularly in the development of fluorescent sensors and imaging agents.

Scientific Research Applications

N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied extensively for its potential applications in various scientific fields. In medicine, N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for its potential use in agriculture as a pesticide, as it has been shown to have insecticidal and fungicidal properties. N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has also been investigated for its potential use in materials science, as it has been shown to have fluorescent properties that could be used in the development of sensors and imaging agents.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-24-14-8-7-11(9-15(14)25-2)18-21-16(22-26-18)10-17(23)20-13-6-4-3-5-12(13)19/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBGNDSGTOXGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.